molecular formula C24H23ClN2O B14231955 4-Chloro-6-[(2,6-dimethylanilino)methylidene]-2-{(E)-[(2,6-dimethylphenyl)imino]methyl}cyclohexa-2,4-dien-1-one CAS No. 627508-40-1

4-Chloro-6-[(2,6-dimethylanilino)methylidene]-2-{(E)-[(2,6-dimethylphenyl)imino]methyl}cyclohexa-2,4-dien-1-one

Cat. No.: B14231955
CAS No.: 627508-40-1
M. Wt: 390.9 g/mol
InChI Key: CBICEHFSPONUJP-UHFFFAOYSA-N
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Description

4-Chloro-6-[(2,6-dimethylanilino)methylidene]-2-{(E)-[(2,6-dimethylphenyl)imino]methyl}cyclohexa-2,4-dien-1-one is a complex organic compound with the molecular formula C24H23ClN2O It is characterized by its unique structure, which includes a chloro-substituted cyclohexadienone core with dimethylanilino and dimethylphenyl groups

Preparation Methods

The synthesis of 4-Chloro-6-[(2,6-dimethylanilino)methylidene]-2-{(E)-[(2,6-dimethylphenyl)imino]methyl}cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, such as 4-chloro-2,6-dimethylaniline and 2,6-dimethylbenzaldehyde. These intermediates undergo condensation reactions under controlled conditions to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

4-Chloro-6-[(2,6-dimethylanilino)methylidene]-2-{(E)-[(2,6-dimethylphenyl)imino]methyl}cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine and carbonyl groups.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Condensation: The compound can participate in condensation reactions with other aldehydes or ketones, forming new carbon-carbon bonds.

Scientific Research Applications

4-Chloro-6-[(2,6-dimethylanilino)methylidene]-2-{(E)-[(2,6-dimethylphenyl)imino]methyl}cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6-[(2,6-dimethylanilino)methylidene]-2-{(E)-[(2,6-dimethylphenyl)imino]methyl}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

4-Chloro-6-[(2,6-dimethylanilino)methylidene]-2-{(E)-[(2,6-dimethylphenyl)imino]methyl}cyclohexa-2,4-dien-1-one can be compared with similar compounds, such as:

    4-Chloro-2,6-dimethylaniline: A precursor in the synthesis of the compound, known for its use in the production of dyes and pigments.

    2,6-Dimethylbenzaldehyde: Another precursor, used in the synthesis of various organic compounds.

    Phenol derivatives: Compounds with similar structural features, studied for their biological activities and industrial applications.

Properties

CAS No.

627508-40-1

Molecular Formula

C24H23ClN2O

Molecular Weight

390.9 g/mol

IUPAC Name

4-chloro-2,6-bis[(2,6-dimethylphenyl)iminomethyl]phenol

InChI

InChI=1S/C24H23ClN2O/c1-15-7-5-8-16(2)22(15)26-13-19-11-21(25)12-20(24(19)28)14-27-23-17(3)9-6-10-18(23)4/h5-14,28H,1-4H3

InChI Key

CBICEHFSPONUJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N=CC2=CC(=CC(=C2O)C=NC3=C(C=CC=C3C)C)Cl

Origin of Product

United States

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